Sub-Nanomolar GALK1 Inhibition: 98-Fold Superiority of 7-Amino Over 4-Amino Benzoxazole Isomer
In a head-to-head positional scanning study of aminobenzoxazole isomers against GALK1, the 7-amino substituted benzoxazole (Benzo[d]oxazol-7-amine) exhibited an IC50 of 0.22 μM. This was 98.5-fold more potent than the 4-amino isomer (IC50 = 21.67 μM) and 35-fold more potent than the 5-amino isomer (IC50 = 7.69 μM). The data were generated in an in vitro enzymatic assay under standardized conditions [1].
| Evidence Dimension | GALK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.22 μM (pIC50 = 6.63 ± 0.03) |
| Comparator Or Baseline | 4-NH2 benzoxazole: 21.67 μM (pIC50 = 4.71 ± 0.01); 5-NH2 benzoxazole: 7.69 μM (pIC50 = 5.13 ± 0.03); 6-F benzoxazole: 0.68 μM (pIC50 = 6.20 ± 0.03); 7-Me benzoxazole: 0.97 μM (pIC50 = 6.03 ± 0.03) |
| Quantified Difference | 98.5-fold more potent than 4-NH2 isomer; 35-fold more potent than 5-NH2 isomer |
| Conditions | In vitro GALK1 enzymatic assay, IC50 values averaged from N=3 independent experiments; pIC50 values include standard deviation (SD) |
Why This Matters
For programs targeting GALK1 in classic galactosemia, the 7-amino isomer provides a >98-fold improvement in assay sensitivity and target engagement over the 4-amino isomer, directly impacting hit-to-lead timelines and compound progression.
- [1] Tang, M., Odejinmi, S. I., Vankayalapati, H., Wierenga, K. J., & Lai, K. (2022). Identification of novel galactokinase 1 (GALK1) inhibitors via high-throughput screening and structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 58, 128522. (Table 2) View Source
